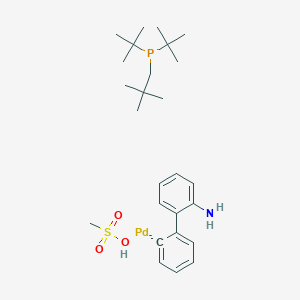

Methanesulfonato(di-t-butylneopentylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), min. 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonato(di-t-butylneopentylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II), min. 98% is a complex compound with the molecular formula C26H43NO3PPdS . It is also known by other names such as Neopentyl (t-Bu)2P Pd G3, 95% and MFCD27978425 . The compound is white to off-white in color .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a palladium atom at its core. It includes a methanesulfonic acid group, a di-tert-butylneopentylphosphine group, and a 2’-amino-1,1’-biphenyl-2-yl group . Unfortunately, the 3D structure is not available as conformer generation is disallowed due to unsupported elements, mixtures, or salts .Chemical Reactions Analysis

This compound is used as a catalyst in Pd-catalyzed cross-coupling reactions . Specifically, it has been used in the cross-coupling reaction of secondary alkylboronic acids and aryl chlorides .Physical And Chemical Properties Analysis

This compound has a molecular weight of 587.1 g/mol . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 586.17361 g/mol . The topological polar surface area is 88.8 Ų . It has a formal charge of -1 and a complexity of 608 .Mécanisme D'action

Target of Action

The primary target of Methanesulfonato(di-t-butylneopentylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is the formation of carbon-carbon (C-C) bonds . This compound, also known as Neopentyl(t-Bu)2P Pd G3, is a palladium precatalyst used in various cross-coupling reactions .

Mode of Action

Neopentyl(t-Bu)2P Pd G3 acts as a catalyst in cross-coupling reactions. It facilitates the formation of C-C bonds in organic synthesis . The compound’s interaction with its targets results in the formation of new bonds, enabling the synthesis of complex organic molecules .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These pathways are crucial for the synthesis of various organic compounds.

Pharmacokinetics

Its solubility in most organic solvents suggests that it can be easily distributed in the reaction mixture, enhancing its availability to react with target molecules.

Result of Action

The result of the compound’s action is the formation of new C-C bonds. This enables the synthesis of complex organic molecules, which is crucial in fields such as pharmaceuticals, agrochemicals, and materials science .

Propriétés

IUPAC Name |

ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRSYNNAYIQDAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonato(di-t-butylneopentylphosphine)(2'-amino-1,1'-biphenyl-2-yl)palladium(II), min. 98% | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]](/img/structure/B6309855.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)

![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)